3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine
Overview
Description
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3-methylphenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylphenyl is coupled with a halogenated pyridazine.
Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, where the halogenated pyridazine is reacted with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors to induce a cellular response.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylphenyl)-6-piperazin-1-ylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
3-(3-Methylphenyl)-6-piperazin-1-ylpyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.
3-(3-Methylphenyl)-6-piperazin-1-ylquinoline: Similar structure but with a quinoline ring instead of a pyridazine ring.
Uniqueness
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is unique due to its specific combination of a pyridazine ring with a 3-methylphenyl group and a piperazine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(3-methylphenyl)-6-piperazin-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-3-2-4-13(11-12)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYGBMCLGTNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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